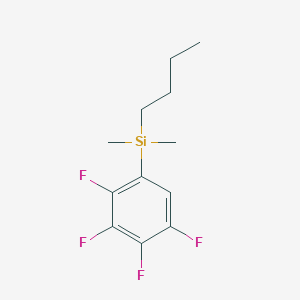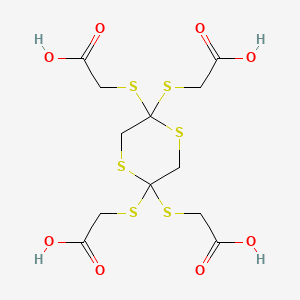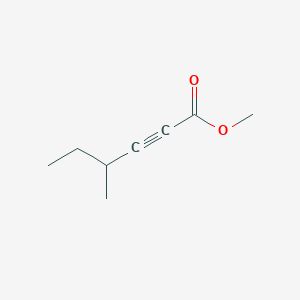
2,8-Dibenzoyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dibenzoyldibenzofuran is an organic compound with the chemical formula C26H16O3 It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibenzoyldibenzofuran typically involves the benzoylation of dibenzofuran. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dibenzoyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran-2,8-dione, while reduction could produce 2,8-dihydroxy-dibenzofuran.
Wissenschaftliche Forschungsanwendungen
2,8-Dibenzoyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,8-Dibenzoyldibenzofuran involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to interact with cellular proteins and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the benzoyl groups.
2,8-Dihydroxy-dibenzofuran: A reduced form with hydroxyl groups.
Dibenzodioxin: A structurally similar compound with oxygen atoms in place of the benzoyl groups.
Uniqueness
2,8-Dibenzoyldibenzofuran is unique due to the presence of benzoyl groups at the 2 and 8 positions, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
29021-89-4 |
|---|---|
Molekularformel |
C26H16O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(8-benzoyldibenzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C26H16O3/c27-25(17-7-3-1-4-8-17)19-11-13-23-21(15-19)22-16-20(12-14-24(22)29-23)26(28)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
YAZQXWYAUSXNJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)



![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)




